molecular formula C6H2Cl2N2O3 B13123145 5-Chloro-3-nitropicolinoylchloride

5-Chloro-3-nitropicolinoylchloride

Cat. No.: B13123145
M. Wt: 220.99 g/mol
InChI Key: PVVOUDKKJJQVGD-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropicolinoylchloride is an organic compound that belongs to the class of chlorinated nitropyridines It is characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring, along with a picolinoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitropicolinoylchloride typically involves the chlorination and nitration of picolinic acid derivatives. One common method starts with the chlorination of 3-nitropyridine to introduce the chlorine atom at the 5th position. This is followed by the conversion of the resulting 5-chloro-3-nitropyridine to its picolinoyl chloride derivative through a reaction with thionyl chloride or oxalyl chloride under reflux conditions .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The chlorination step is often carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2). The nitration step can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to avoid over-nitration .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitropicolinoylchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Reduction: 5-Chloro-3-aminopyridine derivatives.

    Hydrolysis: 5-Chloro-3-nitropicolinic acid.

Scientific Research Applications

5-Chloro-3-nitropicolinoylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitropicolinoylchloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and picolinoyl chloride group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-nitropyridine
  • 5-Chloro-2-nitropyridine
  • 3-Nitropicolinoylchloride

Uniqueness

5-Chloro-3-nitropicolinoylchloride is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. Its combination of functional groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H2Cl2N2O3

Molecular Weight

220.99 g/mol

IUPAC Name

5-chloro-3-nitropyridine-2-carbonyl chloride

InChI

InChI=1S/C6H2Cl2N2O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H

InChI Key

PVVOUDKKJJQVGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)Cl)Cl

Origin of Product

United States

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